3-(4-fluorophenoxy)benzoic Acid

Descripción general

Descripción

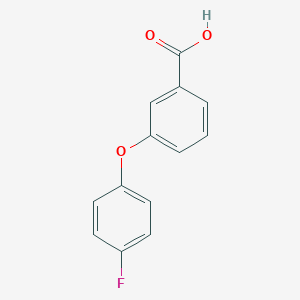

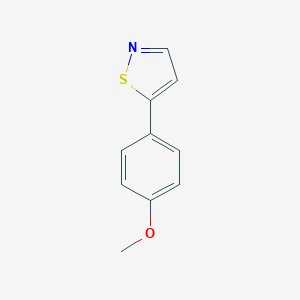

3-(4-fluorophenoxy)benzoic Acid is a unique chemical compound with the empirical formula C13H9FO3 . It has a molecular weight of 232.21 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

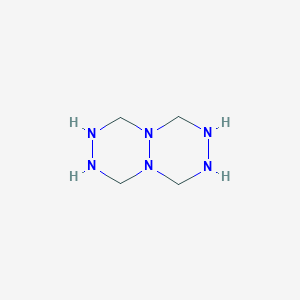

The molecular structure of 3-(4-fluorophenoxy)benzoic Acid consists of 27 bonds in total: 18 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .Physical And Chemical Properties Analysis

3-(4-fluorophenoxy)benzoic Acid is a solid compound . It has a molecular weight of 232.21 .Aplicaciones Científicas De Investigación

Fluorescence Probes for Reactive Oxygen Species Detection 3-(4-fluorophenoxy)benzoic acid derivatives, such as HPF and APF, have been developed as novel fluorescence probes. These probes are efficient in selectively detecting highly reactive oxygen species (hROS) like hydroxyl radicals and peroxidase intermediates. They are advantageous in differentiating hROS from other reactive oxygen species and can be applied in various biological and chemical studies (Setsukinai et al., 2003).

Studying Aromatic Metabolites in Methanogenic Consortiums Fluorinated compounds, including 3-fluorobenzoic acid, have been used to trace the metabolism of m-cresol in methanogenic consortia. This research highlights the role of fluorinated analogs in understanding complex biochemical pathways, like the transformation of m-cresol to benzoic acid (Londry & Fedorak, 1993).

Analyzing Anaerobic Transformation of Phenol Studies using isomeric fluorophenols, including 3-fluorophenol, have provided insights into the anaerobic transformation of phenol to benzoate. The research demonstrates the importance of fluorinated compounds in elucidating biochemical pathways in anaerobic conditions (Genthner, Townsend & Chapman, 1989).

Development of pH and Metal Cation Sensitive Fluorescent Probes Fluorophenol derivatives, like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, have been utilized for creating fluorescent probes sensitive to pH changes and metal cations. This application is significant for sensing biological molecules and changes in cellular environments (Tanaka et al., 2001).

Fabrication of Metal-Organic Frameworks for Catalysis Novel Zn-MOFs using pentacarboxylate ligands, including 3,5-di(2',4'-dicarboxylphenyl)benzoic acid, have shown potential in creating porous structures for accommodating nanoparticles. These frameworks find applications in catalysis, gas sorption, and luminescence (Wu et al., 2017).

Designing Maximum Fluorescence Probes for Singlet Oxygen Research involving fluorescein derivatives, connected to benzoic acid moieties, has contributed to designing functional fluorescence probes. These probes are particularly effective in detecting singlet oxygen in biological systems (Tanaka et al., 2001).

Monitoring Hydroxyl Radical in Live Cells The use of 2-[6-(4'-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) in gold nanocluster-based ratiometric fluorescence biosensors has been significant for detecting hydroxyl radicals in live cells. This development is crucial for understanding oxidative stress in biological contexts (Zhuang, Ding, Zhu & Tian, 2014).

Safety And Hazards

3-(4-fluorophenoxy)benzoic Acid is classified as Acute Tox. 4 Oral according to GHS classification . It’s harmful if swallowed and very toxic to aquatic life . It’s recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Propiedades

IUPAC Name |

3-(4-fluorophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZVFQIMFSGLFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391523 | |

| Record name | 3-(4-fluorophenoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenoxy)benzoic Acid | |

CAS RN |

149634-49-1 | |

| Record name | 3-(4-fluorophenoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B177209.png)

![3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B177218.png)

![2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester](/img/structure/B177228.png)